molecular formula C15H24O<br>C15H24O<br>C6H2(OH)(CH3)(C(CH3)3)2 B512018 Butylhydroxytoluene CAS No. 128-37-0

Butylhydroxytoluene

Cat. No. B512018
CAS RN: 128-37-0
M. Wt: 220.35g/mol
InChI Key: NLZUEZXRPGMBCV-UHFFFAOYSA-N
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Patent
US03940451

Procedure details

Approximately 1000 grams of the above described steam distilled reaction mixture was realkylated in a suitable reactor, by the addition of about 270 grams of isobutylene in the presence of a small amount of phosphoric acid and at a temperature of around 60°C, whereby practically all of the p-cresol in said mixture and around 90% of the mono-tert-butyl-p-cresol were realkylated to form additional 2,6-di-tert-butyl-p-cresol, thus producing a reacted mixture showing the following analysis:
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:4])[CH3:3].P(=O)(O)(O)O.C1C(O)=CC=C(C)C=1.[C:18]([C:22]1[C:27]([OH:28])=[CH:26][CH:25]=[C:24]([CH3:29])[CH:23]=1)([CH3:21])([CH3:20])[CH3:19]>>[C:2]([C:26]1[C:27]([OH:28])=[C:22]([C:18]([CH3:20])([CH3:19])[CH3:21])[CH:23]=[C:24]([CH3:29])[CH:25]=1)([CH3:3])([CH3:1])[CH3:4]

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.